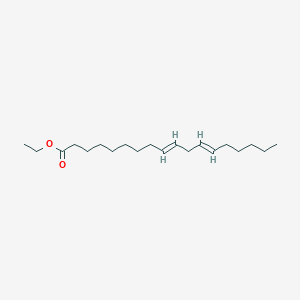
ethyl (9E,12E)-octadeca-9,12-dienoate
Vue d'ensemble
Description
Ethyl (9E,12E)-octadeca-9,12-dienoate, also known as Ethyl linolelaidate, is a chemical compound with the CAS Number: 6114-21-2 . It has a molecular weight of 308.5 .
Molecular Structure Analysis
The Inchi Code for ethyl (9E,12E)-octadeca-9,12-dienoate is1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+ . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl (9E,12E)-octadeca-9,12-dienoate has a density of 0.9±0.1 g/cm^3, a boiling point of 404.5±48.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.6±3.0 kJ/mol, and it has a flash point of 111.7±23.7 °C . The index of refraction is 1.465, and it has a molar refractivity of 98.3±0.3 cm^3 .Applications De Recherche Scientifique
Chemical Structure and Properties
“9,12-Octadecadienoic acid, ethyl ester” has the molecular formula C20H36O2 and a molecular weight of 308.4986 . It’s also known as Ethyl-9,12-octadecadienoate, Ethyl octadec-9,12-dienoate, and Ethyl octa-9,12-decadienoate .
Use in Research
This compound is often used in scientific research due to its unique properties. For example, it has been used in studies investigating the enhancement of neurobehavioral indicators in worms .
Potential Therapeutic Applications
While specific therapeutic applications for “9,12-Octadecadienoic acid, ethyl ester” are not widely documented, related compounds have shown potential in medical and healthcare research. For instance, similar fatty acid esters have been found in higher amounts in certain mutant clones, showing potential as anticancer compounds .
Commercial Availability
“9,12-Octadecadienoic acid, ethyl ester” is commercially available and can be purchased from various suppliers for use in research .
Propriétés
IUPAC Name |
ethyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOOAYVCKXGMF-MVKOLZDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046820 | |
| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (9E,12E)-octadeca-9,12-dienoate | |
CAS RN |
6114-21-2 | |
| Record name | Ethyl 9,12-octadecadienoic acid (9E,12E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9,12-Octadecadienoic acid, ethyl ester?
A1: The molecular formula of 9,12-Octadecadienoic acid, ethyl ester is C20H36O2. Its molecular weight is 308.5 g/mol.
Q2: What spectroscopic data is available for the characterization of 9,12-Octadecadienoic acid, ethyl ester?
A2: GC-MS (Gas Chromatography-Mass Spectrometry) is widely used to identify and quantify 9,12-Octadecadienoic acid, ethyl ester in various samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NMR (Nuclear Magnetic Resonance) spectroscopy can further confirm its structure and provide detailed information about its chemical environment.
Q3: What is known about the stability of 9,12-Octadecadienoic acid, ethyl ester under various conditions?
A3: 9,12-Octadecadienoic acid, ethyl ester, being an unsaturated fatty acid ester, is susceptible to oxidation. [] Storage conditions, such as temperature, light exposure, and presence of antioxidants, can significantly influence its stability.
Q4: In which plant species has 9,12-Octadecadienoic acid, ethyl ester been identified?
A4: Research has identified 9,12-Octadecadienoic acid, ethyl ester in a diverse range of plants, including Pistia stratiotes [, ], Bougainvillea x buttiana [], Casearia tomentosa [], Pisonia alba [], Millingtonia hortensis [], Ixeris dentate [, ], Artemisia capiliaris [], Annona muricata [], Chelidonium majus [], Zea mays (corn silk) [], Stylissa carteri (marine sponge) [], Tetraena mongolica [], Jacaranda cuspidifolia [], Eremomastax speciosa [, ], Taiwanofungus camphoratus (fungus) [], Jatropha curcas [], Prosopis farcta [], Paeoniae Radix Rubra [], Nephrolepis Cordifolia [], Pachira aquatica [], Phragmytes vallatoria [], Houttuynia cordata [], Blueberry Seed Oil [], Brachystegia eurycoma [], Capparis Spinosa [], Ficus Carica [], Daphniphyllum macropodum [], Shiraia sp. (fungus) [], and Eriobotrya japonica [].
Q5: What potential applications have been explored for 9,12-Octadecadienoic acid, ethyl ester based on its presence in these plants?
A5: While 9,12-Octadecadienoic acid, ethyl ester itself hasn't been extensively studied in isolation, its presence in plants with known medicinal properties suggests potential avenues for further investigation. For example, Pistia stratiotes and Eichhornia crassipes, where this compound was found, are traditionally used for various ailments, hinting at possible anti-inflammatory, antimicrobial, or other therapeutic properties. [, ] Similarly, its identification in Millingtonia hortensis, traditionally used for antibacterial and anti-inflammatory purposes, warrants further research into its specific biological activities. []
Q6: Have studies identified other bioactive compounds present alongside 9,12-Octadecadienoic acid, ethyl ester in these plant extracts?
A6: Yes, research on these plants frequently reveals a complex mixture of bioactive compounds in addition to 9,12-Octadecadienoic acid, ethyl ester. For instance, Pistia stratiotes also contains compounds like n-Hexadecanoic acid and Stigmasterol. [] Similarly, Bougainvillea x buttiana extracts contain 3-O-Methyl-d-glucose, known for its antioxidant properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



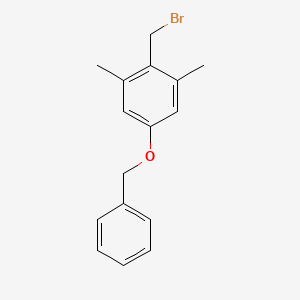
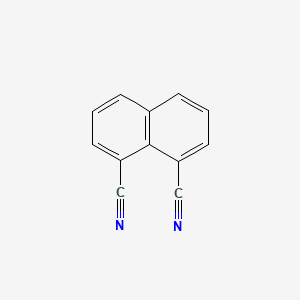
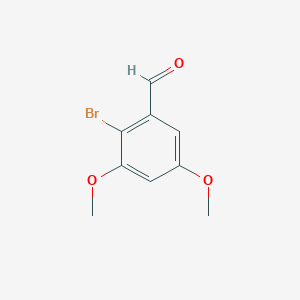
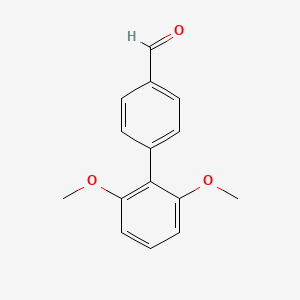
![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)



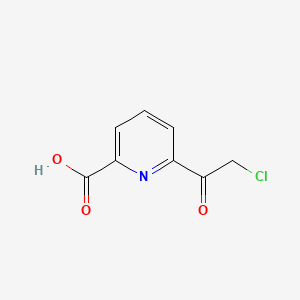


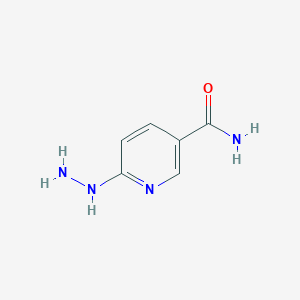
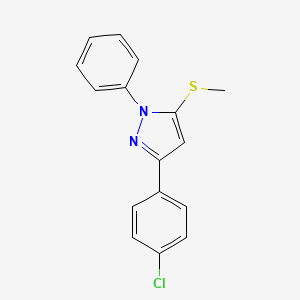
![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)